5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylimidazole with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require catalysts and specific temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including neurological disorders and infections.
Industry
In the materials science industry, this compound is used in the development of novel materials with specific electronic or optical properties. It is also used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethyl-1H-imidazol-5-yl)-ethanone
- 2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride
- 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol
Uniqueness
5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2,5-dimethyl-1H-imidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-5-4-8(14-9(5)11(15)16)10-6(2)12-7(3)13-10/h4,14H,1-3H3,(H,12,13)(H,15,16) |
InChI Key |
DTJQSXRDMHOXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(NC(=N2)C)C)C(=O)O |
Origin of Product |
United States |
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